4-Chloropyrimidine-2-sulfonic acid
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Overview
Description
4-Chloropyrimidine-2-sulfonic acid is a chemical compound belonging to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is notable for its sulfonic acid group attached to the second position and a chlorine atom at the fourth position of the pyrimidine ring. Pyrimidines are known for their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyrimidine-2-sulfonic acid typically involves the chlorination of pyrimidine derivatives. One common method is the exchange chlorination of 2-aminopyrimidin-4(3H)-ones using phosphoryl chloride (POCl3) to obtain 4-chloropyrimidines . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where pyrimidine derivatives are treated with chlorinating agents under optimized conditions to achieve efficient conversion. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloropyrimidine-2-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: :
Properties
Molecular Formula |
C4H3ClN2O3S |
---|---|
Molecular Weight |
194.60 g/mol |
IUPAC Name |
4-chloropyrimidine-2-sulfonic acid |
InChI |
InChI=1S/C4H3ClN2O3S/c5-3-1-2-6-4(7-3)11(8,9)10/h1-2H,(H,8,9,10) |
InChI Key |
MUYWTOHDYYJOGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1Cl)S(=O)(=O)O |
Origin of Product |
United States |
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